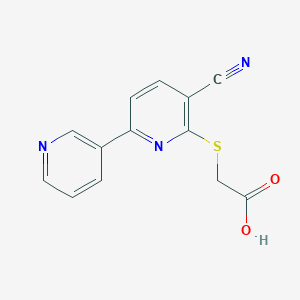

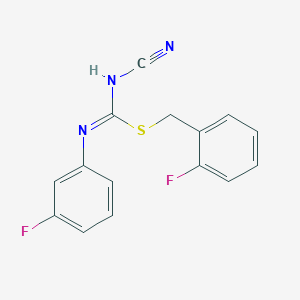

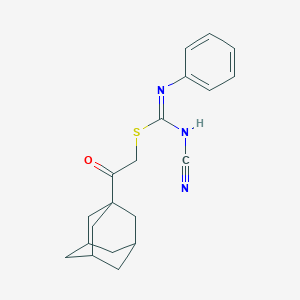

2-(3-Cyano-6-(3-pyridyl)-2-pyridylthio)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds with cyano groups and pyridyl groups, such as 6-Cyano-2-(3-pyridyl)benzimidazole and 3-Cyano-6-methyl-2(1H)-pyridinone , are often used in the field of organic chemistry for various applications. They usually have a solid form .

Synthesis Analysis

The synthesis of these types of compounds often involves complex organic reactions . The exact synthesis process can vary depending on the specific compound and the desired product.Molecular Structure Analysis

The molecular structure of these compounds often includes a cyano group (-CN) and one or more pyridyl groups. The exact structure can be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

These compounds can participate in various chemical reactions. The exact reactions depend on the specific compound and the conditions of the reaction .Physical And Chemical Properties Analysis

These compounds often have a solid form and specific melting points . Other properties such as solubility, density, and refractive index can be determined experimentally .Applications De Recherche Scientifique

Reactions and Cyclization Processes

- The compound's reactions have been explored, showing its capacity to act as both a nucleophile and an electrophile in the presence of triethylamine. Its reactivity leads to the formation of disulfides through cleavage of sulfide sulfur bonds (E. D. Sych & L. Gorb, 1980). Furthermore, it has been involved in cyclization studies to produce mesoionic compounds, highlighting its versatility in chemical transformations.

Synthesis of Derivatives

- Research has also been conducted on the synthesis of 6-methyl-5-phenylcarbamoyl-3-cyano-4-ethylpyridine-2(IH)thione, where the compound served as a starting point for alkylated 2-pyridyl sulfides and further synthesis of thieno[2,3-b]pyridines (V. D. Dyachenko, S. Krivokolysko, & V. Litvinov, 1996). This demonstrates its role in creating heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Investigation into Cardiovascular Activity

- A specific study focused on the synthesis of 3-cyano-6-methyl-4-pyridyl-2(1H)-pyridinethiones derivatives, investigating their potential cardiovascular activity. This research signifies the compound's relevance in developing new therapeutic agents (V. Hanfeld, S. Leistner, G. Wagner, D. Lohmann, H. Poppe, & S. Heer, 1989).

Novel Synthesis Routes

- Innovative synthesis methods have been developed using the compound as a precursor. For example, a facile route to novel 2-pyridone and pyrazolo[3,4-d]-1,2,3-triazine derivatives showcases the compound's utility in expanding the diversity of accessible chemical structures (K. Dawood, A. Farag, & N. A. Khedr, 2008).

Structural and Stability Studies

- The crystal structure and stability of the compound have been analyzed, providing insights into its molecular geometry and interactions. These studies are crucial for understanding its reactivity and potential applications in crystal engineering and material science (Min Wu, Xiurong Hu, J. Gu, & G. Tang, 2015).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2S/c14-6-9-3-4-11(10-2-1-5-15-7-10)16-13(9)19-8-12(17)18/h1-5,7H,8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNQVDMVIPCWQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=C(C=C2)C#N)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Amino-4-(4-chlorophenyl)-6-methylthieno[2,3-b]pyridin-2-yl](3-methoxyphenyl)methanone](/img/structure/B460415.png)

![2-{[1-(1-adamantyl)ethyl]amino}-2-oxoethyl N'-cyano-N-(2-fluorophenyl)imidothiocarbamate](/img/structure/B460422.png)

![2-methylbenzyl N'-cyano-N-[3-(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B460433.png)

![4-[({(Cyanoimino)[3-(trifluoromethyl)anilino]methyl}sulfanyl)methyl]benzoic acid](/img/structure/B460436.png)